
1-Cyclopropyl-3-(5-methylthiophen-2-yl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-(5-methylthiophen-2-yl)propane-1,3-dione is an organic compound that features a cyclopropyl group and a thiophene ring
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(5-methylthiophen-2-yl)propane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
1-Cyclopropyl-3-(5-methylthiophen-2-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: Researchers study its interactions with biological molecules.
Industry: Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-3-(5-methylthiophen-2-yl)propane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar compounds include other cyclopropyl and thiophene derivatives. Compared to these, 1-Cyclopropyl-3-(5-methylthiophen-2-yl)propane-1,3-dione is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12O2S |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
1-cyclopropyl-3-(5-methylthiophen-2-yl)propane-1,3-dione |
InChI |
InChI=1S/C11H12O2S/c1-7-2-5-11(14-7)10(13)6-9(12)8-3-4-8/h2,5,8H,3-4,6H2,1H3 |
InChI Key |
UDXOECDBKMFONQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CC(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


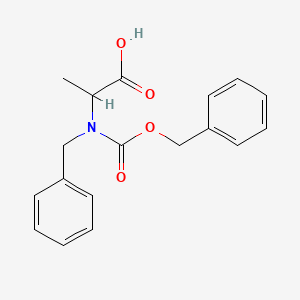
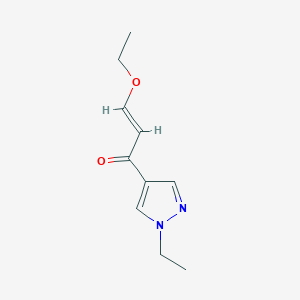
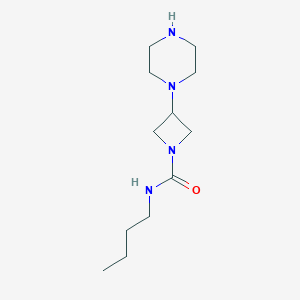
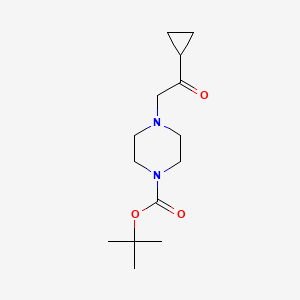
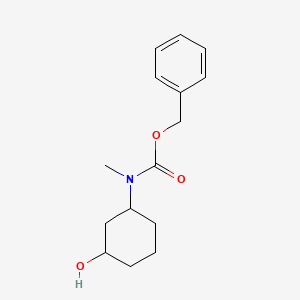
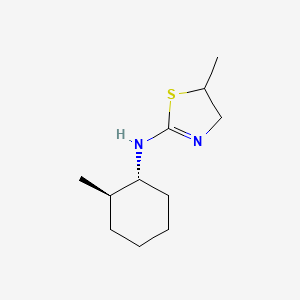
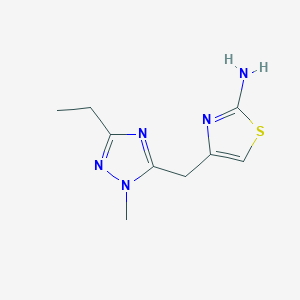
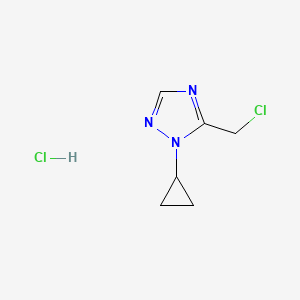

![Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B13484888.png)
![1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride](/img/structure/B13484895.png)
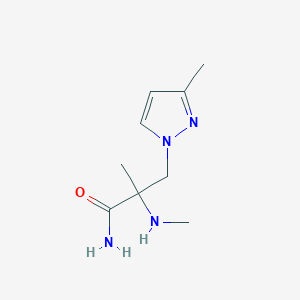
![(1S,5R)-4-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B13484907.png)

